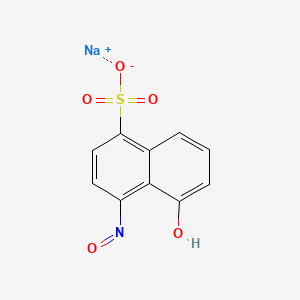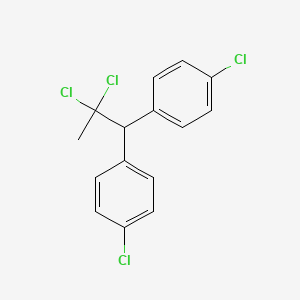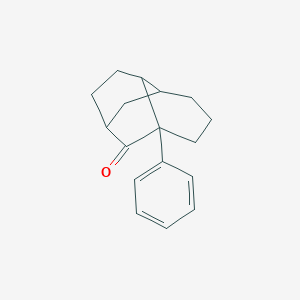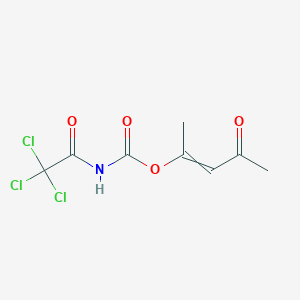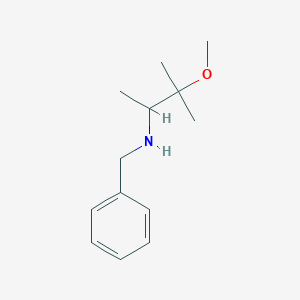
2,2'-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an ethane-1,2-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) typically involves the reaction of imidazole derivatives with ethane-1,2-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) can be compared with other similar compounds, such as:
N,N′-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar ethane-1,2-diyl linker but different substituents on the imidazole rings.
5,5′-(Ethane-1,2-diyl)-bis(oxy)diisophthalic acid: Another compound with an ethane-1,2-diyl linker, but with different functional groups.
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(N~4~,N~5~-dibutyl-1H-imidazole-4,5-dicarboxamide) lies in its specific substituents and the resulting properties, which make it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
63650-80-6 |
|---|---|
Fórmula molecular |
C28H46N8O4 |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
2-[2-[4,5-bis(butylcarbamoyl)-1H-imidazol-2-yl]ethyl]-4-N,5-N-dibutyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C28H46N8O4/c1-5-9-15-29-25(37)21-22(26(38)30-16-10-6-2)34-19(33-21)13-14-20-35-23(27(39)31-17-11-7-3)24(36-20)28(40)32-18-12-8-4/h5-18H2,1-4H3,(H,29,37)(H,30,38)(H,31,39)(H,32,40)(H,33,34)(H,35,36) |
Clave InChI |
LJOCJTCXYUIIHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=C(N=C(N1)CCC2=NC(=C(N2)C(=O)NCCCC)C(=O)NCCCC)C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


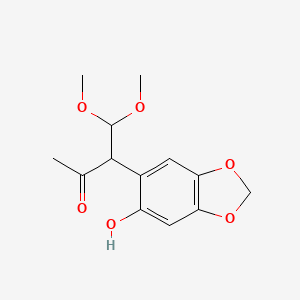
![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)


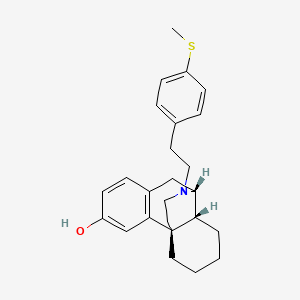
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

